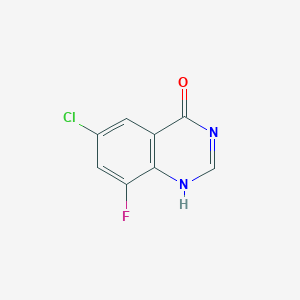
6-chloro-8-fluoro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Coronene Diimide can be synthesized through a series of chemical reactions involving the functionalization of coronene. The synthesis typically involves the introduction of imide groups to the coronene structure. This process can be achieved through the reaction of coronene with an appropriate imide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Coronene Diimide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, ensuring consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Coronene Diimide undergoes various types of chemical reactions, including:
Oxidation: Coronene Diimide can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Coronene Diimide to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the Coronene Diimide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of Coronene Diimide, such as quinones, hydroquinones, and substituted coronenes.
科学研究应用
Medicinal Chemistry
Anticancer Properties
6-Chloro-8-fluoro-1H-quinazolin-4-one has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinazolinones can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The compound's structural modifications have led to enhanced potency against cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including this compound, display significant antibacterial and antifungal activities. For instance, modifications at specific positions of the quinazoline core have been linked to improved efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.
| Modification | Biological Activity | IC50 Value |
|---|---|---|
| Fluorine at position 8 | Increased anticancer activity | ~1 µM against NEK4 |
| Chlorine at position 6 | Enhanced antibacterial properties | Varies by derivative |
| Substituted phenyl groups | Improved selectivity for cancer cell lines | Significant reductions in tumor cell viability |
Case Studies
Several studies exemplify the applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that a series of quinazoline derivatives, including 6-chloro-8-fluoro variants, were effective against NSCLC cell lines. The most potent compound exhibited an IC50 value of 5.9 µM against A549 cells, significantly lower than traditional chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of quinazolinone derivatives against gram-positive bacteria, showing that compounds with specific substituents had enhanced activity compared to others without such modifications .
作用机制
The mechanism of action of Coronene Diimide involves its interaction with molecular targets through π-π stacking and charge transfer interactions. These interactions can modulate the electronic properties of the compound, making it suitable for applications in electronic devices. The pathways involved include the formation of charge transfer complexes and the modulation of exciton dynamics.
相似化合物的比较
Similar Compounds
Naphthalene Diimide: Similar in structure but with different electronic properties.
Perylene Diimide: Known for its strong fluorescence and use in organic electronics.
Anthracene Diimide: Exhibits unique photophysical properties.
Uniqueness
Coronene Diimide is unique due to its larger conjugated system, which enhances its electronic properties and makes it suitable for applications in advanced materials and electronic devices.
属性
IUPAC Name |
6-chloro-8-fluoro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDIIQWJWFZSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













